6-Chloro-3,5-dimethylpyrazine-2-carboxamide
Overview
Description
This compound is a white crystalline powder with a molecular formula of C7H9ClN2O and a molecular weight of 174.61 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent reaction with ammonia or an amine to form the carboxamide group .
Industrial Production Methods
Industrial production methods for 6-Chloro-3,5-dimethylpyrazine-2-carboxamide may involve large-scale chlorination and amide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,5-dimethylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation: Products include pyrazine oxides.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
6-Chloro-3,5-dimethylpyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,5-dimethylpyrazine: Shares a similar pyrazine core but differs in the position of the chlorine and methyl groups.
6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
6-Chloro-3,5-dimethylpyrazine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-3,5-dimethylpyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-3-5(7(9)12)11-6(8)4(2)10-3/h1-2H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHSDNUNSYSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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